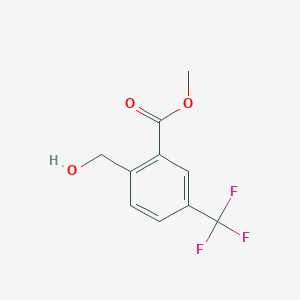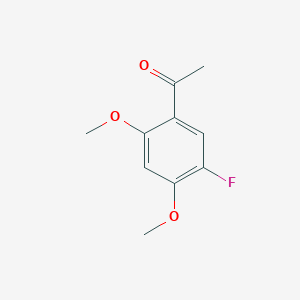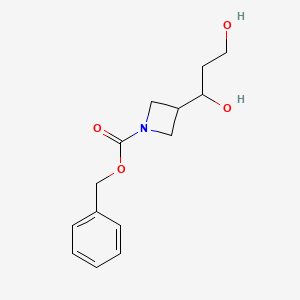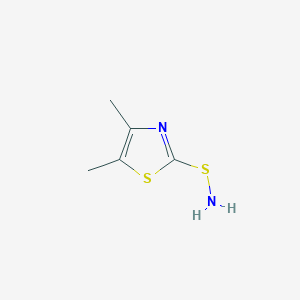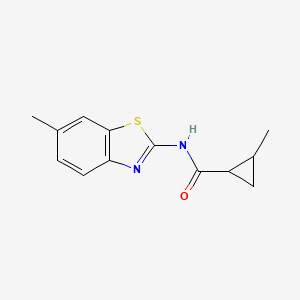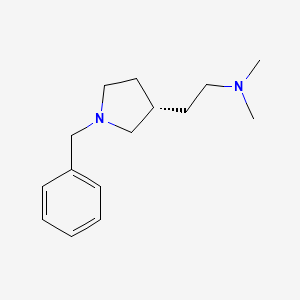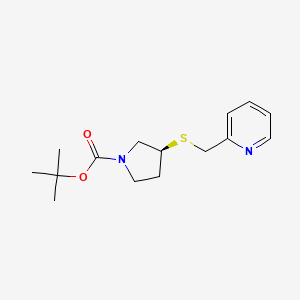
(S)-3-(Pyridin-2-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-(Pyridin-2-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a chiral compound that features a pyrrolidine ring substituted with a pyridin-2-ylmethylsulfanyl group and a tert-butyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(Pyridin-2-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Pyridin-2-ylmethylsulfanyl Group: This step involves the nucleophilic substitution of a suitable pyridine derivative with a thiol group to form the pyridin-2-ylmethylsulfanyl moiety.
Esterification: The carboxylic acid group on the pyrrolidine ring is esterified with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(S)-3-(Pyridin-2-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the pyridin-2-ylmethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The pyridin-2-ylmethylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(S)-3-(Pyridin-2-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound can be used to study the effects of chiral molecules on biological systems.
Industrial Applications: It may be used in the development of new materials or catalysts.
Mecanismo De Acción
The mechanism of action of (S)-3-(Pyridin-2-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyridin-2-ylmethylsulfanyl group can engage in hydrogen bonding or hydrophobic interactions, while the pyrrolidine ring can provide steric effects that influence binding affinity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
®-3-(Pyridin-2-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester: The enantiomer of the compound, which may have different biological activity.
3-(Pyridin-2-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid methyl ester: A similar compound with a methyl ester instead of a tert-butyl ester.
Uniqueness
(S)-3-(Pyridin-2-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is unique due to its specific chiral configuration and the presence of both a pyridin-2-ylmethylsulfanyl group and a tert-butyl ester
Propiedades
Fórmula molecular |
C15H22N2O2S |
|---|---|
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
tert-butyl (3S)-3-(pyridin-2-ylmethylsulfanyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H22N2O2S/c1-15(2,3)19-14(18)17-9-7-13(10-17)20-11-12-6-4-5-8-16-12/h4-6,8,13H,7,9-11H2,1-3H3/t13-/m0/s1 |
Clave InChI |
RMILHIBTMFTUCN-ZDUSSCGKSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CC[C@@H](C1)SCC2=CC=CC=N2 |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(C1)SCC2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


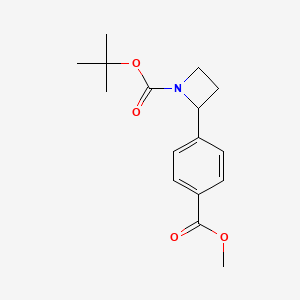
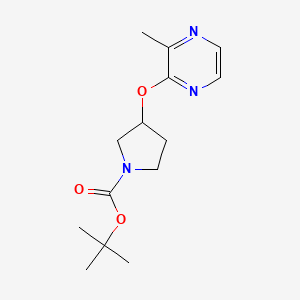
![2-([7-(Diethylamino)-2-oxochromen-3-yl]methylidene)propanedinitrile](/img/structure/B13968651.png)
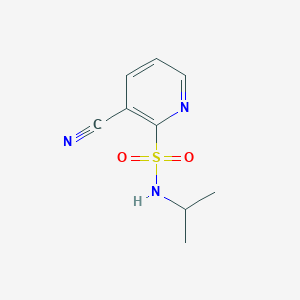
![2-Amino-1-(8-(mercaptomethyl)-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13968661.png)

